4-Chloro-2-methyl-5-nitrophenol
Overview
Description
4-Chloro-2-methyl-5-nitrophenol is a chemical compound with the CAS Number: 19044-75-8 . It has a molecular weight of 187.58 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 4-Chloro-2-methyl-5-nitrophenol can be achieved through a process that involves the nitration of a 4-chloro-2-methylphenylsulphonate . This compound is first nitrated in the 5-position and then the resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is converted into the compound of interest by acidic or alkaline elimination of the sulphonyl radical .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-methyl-5-nitrophenol . The InChI code for this compound is 1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 .
Chemical Reactions Analysis
The amine derived from the methyl ether of 4-Chloro-2-nitrophenol can undergo methoxylation of 2,5-dichloronitrobenzene followed by reduction . 2-amino-4-chlorophenol reacts with phosgene to give 5-chlorobenzoxolinone which nitrates to the 6-nitro compound; the latter undergoes alkaline hydrolysis to 2-amino-4-chloro-5-nitrophenol .
Physical And Chemical Properties Analysis
4-Chloro-2-methyl-5-nitrophenol is a powder at room temperature .
Scientific Research Applications
Biodegradation and Environmental Impact
- Anaerobic Degradation in Wastewater Treatment : A study on the anaerobic degradation of phenolic compounds like 4-chloro-2-methyl-5-nitrophenol in wastewater showed that specific anaerobic conditions can effectively reduce these compounds. The study used hybrid upflow anaerobic sludge blankets and observed optimal hydraulic retention times and substrate to co-substrate ratios for effective biodegradation, emphasizing the role of specific bacteria in this process (Sreekanth et al., 2009).
Chemical Transformation and Removal
- Biotransformation into Benzoxazole : Research involving a marine Bacillus sp. strain demonstrated the ability to biotransform 4-chloro-2-methyl-5-nitrophenol into 5-chloro-2-methylbenzoxazole, highlighting a potential pathway for environmental decontamination (Arora & Jain, 2012).
- Advanced Oxidation Processes for Degradation : Various advanced oxidation processes (AOPs) were assessed for their efficiency in degrading 4-chloro-2-methyl-5-nitrophenol. The study found that processes like UV/Fenton and UV/TiO2 were highly effective, providing insights into potential industrial applications for waste treatment (Saritha et al., 2007).
Adsorption and Removal Techniques
- Graphene Adsorption for Aqueous Solution Removal : A study explored the use of graphene for removing 4-chloro-2-methyl-5-nitrophenol from aqueous solutions. This research provides valuable information on the adsorption characteristics and the influence of factors like pH and temperature on the process (Mehrizad & Gharbani, 2014).
Photocatalytic Activity
- Microwave-Assisted Assembly of Composite Nanocones : Research on the synthesis of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-chloro-2-methyl-5-nitrophenol demonstrated a novel approach to monitoring and eradicating this pollutant from environmental samples (Chakraborty et al., 2021).
Soil Bacteria and Bioremediation
- Decolorization by Soil Bacteria : Studies on Bacillus subtilis and its ability to decolorize 4-chloro-2-methyl-5-nitrophenol highlight the potential of soil bacteria in bioremediation processes. This research points to the degradation pathways and the formation of metabolites during the process (Arora, 2012).
Catalysis and Chemical Reactions
- Synthesis and Characterization of Schiff Bases : A study focusing on the synthesis of novel Schiff bases related to 4-chloro-2-methyl-5-nitrophenol examined their potential as corrosion inhibitors in acidic media, expanding the understanding of the chemical applications of this compound (Pandey et al., 2017).
Safety And Hazards
The safety information for 4-Chloro-2-methyl-5-nitrophenol includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers
The relevant papers retrieved include a paper by Shebl, M. & Khalil, S. M. E. (2015) and a paper on the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2 .
properties
IUPAC Name |
4-chloro-2-methyl-5-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODINVZWKNCELC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5-nitrophenol |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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